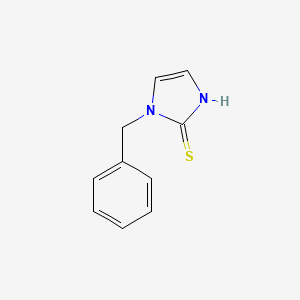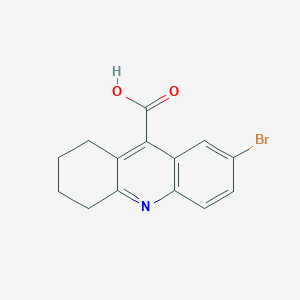
7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of acridine derivatives, including those related to 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid, often involves the Pfitzinger reaction. This reaction is pivotal in obtaining new 1,3-dihydroxyacridine-9-carboxylic acids from precursors like methylphloroglucinol. Subsequent reactions, such as bromination and azo-coupling, further modify these compounds. The use of computer simulations aids in predicting the pharmacokinetic and toxic properties of these synthesized compounds (Melyshenkova, Kuznetsov, Ruchkina, & Kobrakov, 2018).
科学的研究の応用
Photoactive Precursors in Neurotransmitter Release
A study by Piloto et al. (2013) investigated acridine, specifically 9-Bromomethylacridine, as a photochemically removable protecting group for neurotransmitter amino acids. This compound showed potential in releasing active neurotransmitter molecules upon irradiation, suggesting its application in controlled drug delivery and neurotransmitter release studies (Piloto et al., 2013).
Cholinesterase Inhibition and Alzheimer's Disease
Korábečný et al. (2010) designed a tacrine-based cholinesterase inhibitor, a derivative of 7-methoxy-1,2,3,4-tetrahydroacridin-9-amine, for Alzheimer's disease treatment. This compound interacts with human acetylcholinesterase and butyrylcholinesterase, indicating its potential application in Alzheimer's disease research (Korábečný et al., 2010).
Spin Labeling in Peptide and Protein Chemistry
Tominaga et al. (2001) introduced a novel protected spin-labeled beta-amino acid, potentially useful in peptide and protein chemistry. This work shows the compound's application in structural studies and its potential in a wide range of chemical and biological applications (Tominaga et al., 2001).
Synthesis of New Derivatives
Melyshenkova et al. (2018) synthesized new 1,3-dihydroxyacridine-9-carboxylic acids, exploring their potential pharmacokinetic and toxic properties. This research highlights the role of acridine derivatives in developing new pharmacologically relevant compounds (Melyshenkova et al., 2018).
Enzyme Inhibitory Activity in Alzheimer's Disease
Recanatini et al. (2000) investigated a series of 9-amino-1,2,3,4-tetrahydroacridine derivatives as acetylcholinesterase inhibitors, related to tacrine, for Alzheimer's disease treatment. This study provides insights into the structural-activity relationships of these inhibitors, underscoring their potential in treating neurological disorders (Recanatini et al., 2000).
Safety and Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2/c15-8-5-6-12-10(7-8)13(14(17)18)9-3-1-2-4-11(9)16-12/h5-7H,1-4H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXRKMNRRUIKBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=C(C=C3)Br)C(=C2C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351807 |
Source


|
| Record name | 7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37509-14-1 |
Source


|
| Record name | 7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



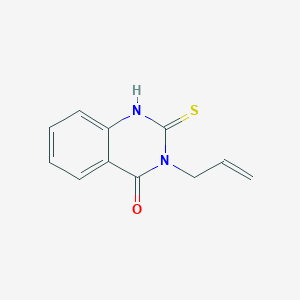
![2,3-Dihydroimidazo[2,1-B]benzothiazol-6-amine](/img/structure/B1269340.png)
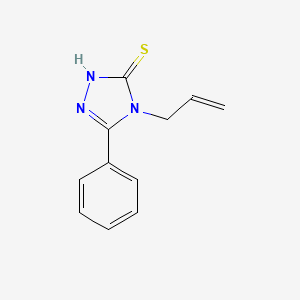
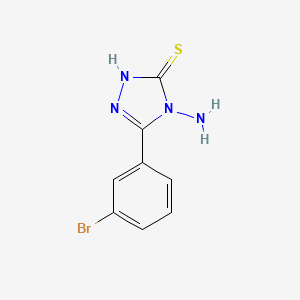

![5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1269353.png)
![1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B1269359.png)

